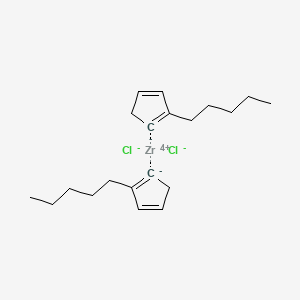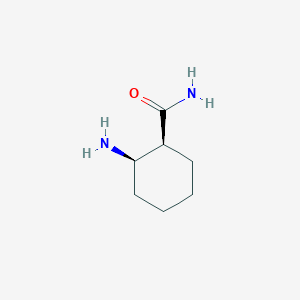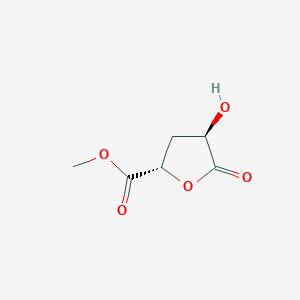
(-)-trans 3'-Aminomethyl Nicotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(-)-trans 3'-Aminomethyl Nicotine is a compound that has been used in the development of nicotine vaccines . It is linked to Pseudomonas aeruginosa exoprotein A (rEPA) to produce a satisfactory immune response . This compound belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by an methanamine .
Synthesis Analysis
The synthesis of (-)-trans 3'-Aminomethyl Nicotine involves the formation of the chiral ketimine resulting from the condensation of either 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(–)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine followed by enantioselective C-alkylation with an appropriate halogenoalkane or halogenoalkene species, N-deprotection, and base-catalyzed intramolecular ring closure .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (-)-trans 3'-Aminomethyl Nicotine involves the conversion of Nicotine to (-)-trans 3'-Aminomethyl Nicotine through a series of chemical reactions.", "Starting Materials": [ "Nicotine", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nicotine is reacted with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form N-methyl-3-pyridylmethanol.", "Step 2: N-methyl-3-pyridylmethanol is then reacted with sodium borohydride in methanol to form N-methyl-3-pyridylmethanol borohydride.", "Step 3: N-methyl-3-pyridylmethanol borohydride is reacted with hydrochloric acid to form (-)-trans 3'-Aminomethyl Nicotine.", "Step 4: (-)-trans 3'-Aminomethyl Nicotine is purified using ethanol and water." ] } | |
CAS-Nummer |
272124-60-4 |
Produktname |
(-)-trans 3'-Aminomethyl Nicotine |
Molekularformel |
C₁₁H₁₇N₃ |
Molekulargewicht |
191.27 |
Synonyme |
(2S,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanamine |
Herkunft des Produkts |
United States |
Q & A
Q1: How does (-)-trans 3'-Aminomethyl Nicotine interact with the immune system to potentially aid in smoking cessation?
A1: (-)-trans 3'-Aminomethyl Nicotine itself is too small to be recognized by the immune system and generate an immune response. [] To overcome this, it can be conjugated to a larger carrier protein, such as a detoxified form of Pseudomonas aeruginosa exoprotein A. [] This conjugation allows the modified (-)-trans 3'-Aminomethyl Nicotine to be recognized as an antigen. When used as a vaccine, this conjugate could potentially stimulate the production of anti-nicotine antibodies. [] These antibodies would bind to nicotine in the bloodstream, preventing it from crossing the blood-brain barrier and activating nicotinic receptors in the brain, thus reducing nicotine's rewarding effects and potentially aiding in smoking cessation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)



